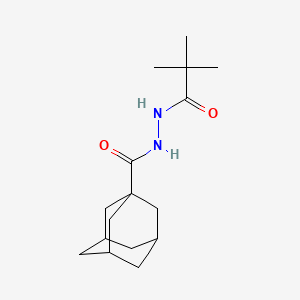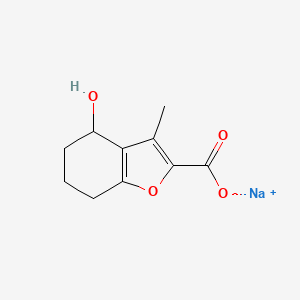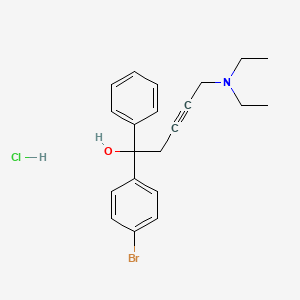
N'-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and pharmaceutical chemistry. The presence of both cyano and amide functional groups makes them versatile intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
Industrial production of cyanoacetamides, including N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide, often employs similar methods but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyano-N-(4-methylphenyl)guanidine
- N-cyano-N-(1-methylethyl)guanidine
- N-cyano-N-(3-pyridinyl)guanidine
Uniqueness
N’-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyano and phenacyl groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N'-cyano-N-(4-methylphenyl)-N-phenacylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-14-7-9-16(10-8-14)20(13-19-12-18)11-17(21)15-5-3-2-4-6-15/h2-10,13H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBUMWVPNHNXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)C=NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5245624.png)
![3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[(OXOLAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B5245631.png)

![2,6-difluoro-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B5245639.png)
![2-amino-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5245645.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5245646.png)

![[3-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B5245674.png)


![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5245694.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5245704.png)
![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)

